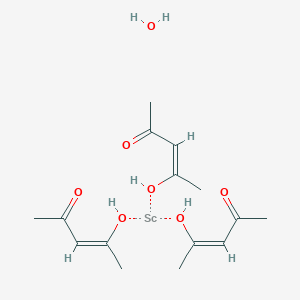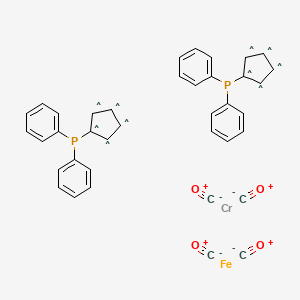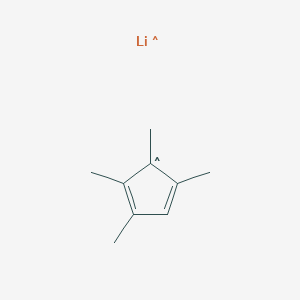
Dimethylbis(t-butylcyclopentadienyl)hafnium(IV), 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
DMCPH is extensively used in the synthesis of organometallic complexes, showcasing its versatility in forming bonds with various ligands. Lund and Livinghouse (1990) demonstrated its utility in the rapid and efficient synthesis of monocyclopentadienyl complexes of hafnium and zirconium.
Molecular Structure Analysis
The molecular structure of DMCPH is based on its molecular formula C20H32Hf. More detailed structural information would require additional resources such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
In the field of catalysis, DMCPH has shown significant potential. Axenov et al. (2005) explored bis(amido)cyclodiphosph(III)azane hafnium complexes activated by tris(perfluorophenyl)borane, demonstrating the compound’s reactivity and its applications in catalysis.
Physical And Chemical Properties Analysis
DMCPH is a white, crystalline, solid material with a melting point of 140°C and a boiling point of 280°C. It is an organometallic compound and is used in the synthesis of various organic compounds. It is air sensitive and moisture sensitive .
Scientific Research Applications
Synthesis and Characterization
Dimethylbis(t-butylcyclopentadienyl)hafnium(IV) is extensively used in the synthesis of organometallic complexes, showcasing its versatility in forming bonds with various ligands. Lund and Livinghouse (1990) demonstrated its utility in the rapid and efficient synthesis of monocyclopentadienyl complexes of hafnium and zirconium, highlighting its pivotal role in organometallic chemistry (Lund & Livinghouse, 1990).
Catalysis
In the field of catalysis, this compound has shown significant potential. Axenov et al. (2005) explored bis(amido)cyclodiphosph(III)azane hafnium complexes activated by tris(perfluorophenyl)borane, demonstrating the compound's reactivity and its applications in catalysis (Axenov et al., 2005). Furthermore, the synthesis and reactivity of alkyl complexes of group 4 metals, including those containing a tridentate-linked amido−cyclopentadienyl ligand, underline the significance of such compounds in ethylene polymerization catalysis (Amor et al., 1998).
Materials Science
In materials science, the application of Dimethylbis(t-butylcyclopentadienyl)hafnium(IV) extends to the development of high-k dielectrics and metal-organic frameworks (MOFs). Its role in atomic vapor deposition for growing dysprosium-, scandium-, and hafnium-based oxide dielectric films highlights its importance in the fabrication of advanced electronic materials (Adelmann et al., 2007).
Advanced Synthesis Techniques
The compound's utility in advanced synthesis techniques is also notable. Chuang et al. (2014) discussed benzotriazole phenoxide hafnium complexes as efficient catalysts for the ring-opening polymerization of lactide, underscoring the compound's role in polymer science (Chuang et al., 2014).
Safety And Hazards
properties
InChI |
InChI=1S/2C9H13.2CH3.Hf/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFSIBCRSBONGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Hf] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Hf-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylbis(t-butylcyclopentadienyl)hafnium(IV) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)





![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)

